molecular formula C20H21FN4O4S2 B2503204 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-82-0

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2503204
CAS No.: 851978-82-0
M. Wt: 464.53
InChI Key: OOGIMUKJBKGFDT-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide (CAS: 851978-82-0) is a benzohydrazide derivative featuring a 2,6-dimethylmorpholino sulfonyl group and a 4-fluorobenzo[d]thiazole moiety. Its molecular formula is C₂₀H₂₁FN₄O₄S₂, with a molecular weight of 464.5 g/mol . The compound’s structure includes a sulfonyl linker bridging a benzohydrazide core and a substituted morpholine ring, while the 4-fluorobenzo[d]thiazole group introduces electron-withdrawing and aromatic characteristics. The Smiles notation is CC1CN(S(=O)(=O)c2ccc(C(=O)NNc3nc4c(F)cccc4s3)cc2)CC(C)O1, highlighting its stereochemistry and functional groups .

Notably, the 2,6-dimethylmorpholino group is a common pharmacophore in bioactive molecules, such as sonidegib (a Hedgehog pathway inhibitor), where it enhances solubility and target binding .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGIMUKJBKGFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzohydrazide moiety, a morpholino sulfonyl group, and a fluorinated benzothiazole ring. Its molecular formula is C17H19ClN4O4SC_{17}H_{19}ClN_4O_4S.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, similar to the target compound, exhibit significant antitumor activity. For instance, a related study found that benzothiazole derivatives effectively inhibited the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The compounds showed IC50 values ranging from 0.85 µM to 6.75 µM depending on the cell line and assay format (2D vs. 3D) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Format
Compound AA5492.12 ± 0.212D
Compound BHCC8275.13 ± 0.972D
Compound CNCI-H3580.85 ± 0.052D
Compound DA5496.75 ± 0.193D

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens. The testing involved both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, along with Saccharomyces cerevisiae as a eukaryotic model organism. Results indicated promising antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

The proposed mechanism of action for compounds in this class involves binding to DNA and inhibiting DNA-dependent enzymes, which leads to cell cycle arrest and apoptosis in tumor cells. The presence of specific functional groups, such as sulfonamides and halogens, enhances the binding affinity and selectivity towards cancerous cells .

Case Studies

  • Case Study on Lung Cancer Treatment : A study involving the administration of benzothiazole derivatives showed significant tumor reduction in murine models of lung cancer when administered at submicromolar dosages . The study highlighted the potential for these compounds to be developed into effective chemotherapeutic agents.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of similar compounds against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonyl-Benzohydrazide Cores

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonyl-benzene core but replace the fluorobenzo[d]thiazole with difluorophenyl-triazole-thione groups . Key differences include:

  • Bioactivity : The triazole-thione derivatives exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding modes. In contrast, the fluorobenzo[d]thiazole in the target compound may enhance π-π stacking and hydrogen bonding in biological systems .
  • Synthesis : The target compound’s benzohydrazide group is synthesized via hydrazide-isothiocyanate coupling, whereas triazole-thiones require cyclization of hydrazinecarbothioamides .

Morpholino-Containing Derivatives

Sonidegib (3-bromo-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide) shares the 2,6-dimethylmorpholino group but incorporates a pyridine-benzamide scaffold instead of a sulfonyl-benzohydrazide .

  • Pharmacokinetics: The morpholino group in both compounds improves water solubility and membrane permeability. However, sonidegib’s bromopyridine moiety confers higher metabolic stability compared to the fluorobenzo[d]thiazole in the target compound .
  • Applications : Sonidegib is FDA-approved for cancer therapy, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.

Fluorobenzo[d]thiazole Derivatives

Compounds like 10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) utilize benzo[d]thiazole as an electron acceptor in thermally activated delayed fluorescence (TADF) materials. Key contrasts include:

  • Electronic Properties : BT derivatives exhibit small singlet-triplet energy gaps (ΔE_ST < 0.1 eV) and short TADF lifetimes (<1 μs), making them suitable for OLEDs. The target compound’s fluorobenzo[d]thiazole may similarly stabilize excited states but lacks reported optoelectronic data .
  • Substituent Effects: The 4-fluoro substitution in the target compound could reduce steric hindrance compared to bulkier phenoxazine donors in BT .

Hydrazide-Based Anti-Cancer Agents

(E)-4-((7-chloroquinolin-4-yl)amino)-N'-(2,6-dihydroxybenzylidene)benzohydrazide (8o) and (E)-N'-(2,6-dihydroxybenzylidene)-4-((7-fluoroquinolin-4-yl)amino)benzohydrazide (8p) are anti-cancer hydrazides with quinoline moieties .

  • Mechanism : These compounds inhibit cancer cells (e.g., MDA-MB-231) via topoisomerase inhibition, whereas the target compound’s mechanism is unexplored.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Bioactivity/Application Reference
Target Compound C₂₀H₂₁FN₄O₄S₂ Sulfonyl, benzohydrazide, fluorobenzo[d]thiazole Unknown
Sonidegib C₂₁H₂₆BrN₃O₂ 2,6-dimethylmorpholino, benzamide Hedgehog inhibitor (FDA-approved)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione C₂₀H₁₃ClF₂N₃O₂S₂ Sulfonyl, triazole-thione Antifungal/antibacterial
10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) C₂₅H₁₆N₂OS Benzo[d]thiazole, phenoxazine OLED emitter (TADF)
Compound 8o C₂₃H₁₈ClN₅O₂ Benzohydrazide, chloroquinoline Anti-cancer (MDA-MB-231)

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